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Compound of Interest

Compound Name: AEE788

Cat. No.: B1684443 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with comprehensive information on the off-target effects of AEE788, a dual

inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor

receptor (VEGFR) families.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of AEE788?

A1: AEE788 is a potent inhibitor of both the epidermal growth factor (EGF) and vascular

endothelial growth factor (VEGF) receptor tyrosine kinase families.[1][2] Its primary targets

include EGFR (HER1) and ErbB2 (HER2), as well as KDR (VEGFR2) and Flt-1 (VEGFR1).[2]

[3]

Q2: Does AEE788 inhibit other kinases besides its primary targets?

A2: Yes, AEE788 exhibits activity against a range of other kinases, demonstrating off-target

effects. The extent of this inhibition varies, with some kinases being potently inhibited while

others are only weakly affected.[1]

Q3: How significant are the off-target effects of AEE788?

A3: The significance of off-target effects depends on the specific kinase and the concentration

of AEE788 being used. For instance, kinases like c-Abl and c-Src are inhibited at
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concentrations similar to the inhibition of KDR, while others like PDGFR-β and c-Kit are only

weakly inhibited at higher concentrations.[1] It is crucial to consider these off-target effects

when designing experiments and interpreting results.

Q4: What experimental approaches can be used to determine the off-target effects of AEE788?

A4: A common method to determine off-target effects is to perform in vitro kinase assays

against a broad panel of purified kinases. This approach, often referred to as a kinome scan,

measures the inhibitory activity of the compound against a wide array of kinases, providing a

selectivity profile.

Troubleshooting Guide
Issue: Unexpected cellular phenotype observed after AEE788 treatment, not explainable by

EGFR/VEGFR inhibition alone.

Possible Cause: This could be due to the off-target inhibition of other kinases by AEE788.

Troubleshooting Steps:

Review the Kinase Selectivity Profile: Compare the concentration of AEE788 used in your

experiment with the IC50 values for the off-target kinases listed in the data table below.

Hypothesize Off-Target Involvement: Identify off-target kinases that are inhibited at the

experimental concentration and could plausibly contribute to the observed phenotype.

Validate Off-Target Effects:

Use more selective inhibitors for the suspected off-target kinases to see if they replicate

the phenotype.

Employ genetic approaches, such as siRNA or CRISPR-Cas9, to deplete the suspected

off-target kinase and assess if the AEE788-induced phenotype is rescued.

Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected

off-target kinase.
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Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of AEE788 against a panel of on-

target and off-target kinases. The half-maximal inhibitory concentration (IC50) is a measure of

the potency of a substance in inhibiting a specific biological or biochemical function.
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Kinase Target IC50 (nM) Kinase Family Reference

On-Target Kinases

EGFR 2
Receptor Tyrosine

Kinase
[1][2][3]

ErbB2 (HER2) 6
Receptor Tyrosine

Kinase
[1][2][3]

KDR (VEGFR2) 77
Receptor Tyrosine

Kinase
[1][2][3]

Flt-1 (VEGFR1) 59
Receptor Tyrosine

Kinase
[2][3]

Off-Target Kinases

c-Abl 52
Non-receptor Tyrosine

Kinase
[3]

c-Src 61
Non-receptor Tyrosine

Kinase
[3]

c-Fms 60
Receptor Tyrosine

Kinase
[3]

ErbB4 (HER4) 160
Receptor Tyrosine

Kinase
[3]

PDGFR-β 320
Receptor Tyrosine

Kinase
[3]

Flt-4 (VEGFR3) 330
Receptor Tyrosine

Kinase
[3]

Flt-3 730
Receptor Tyrosine

Kinase
[3]

RET 740
Receptor Tyrosine

Kinase
[3]

c-Kit 790
Receptor Tyrosine

Kinase
[3]
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c-Raf-1 2800
Serine/Threonine

Kinase
[3]

c-Met 2900
Receptor Tyrosine

Kinase
[3]

Cdk1/Cyc.B 8000
Serine/Threonine

Kinase
[3]

Tek 2100
Receptor Tyrosine

Kinase
[3]

IGF1-R >10000
Receptor Tyrosine

Kinase
[3]

Ins-R >10000
Receptor Tyrosine

Kinase
[3]

PKC-alpha >10000
Serine/Threonine

Kinase
[3]

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of AEE788 against a

purified kinase.

Materials:

Recombinant purified kinase

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

AEE788 (dissolved in DMSO)

ATP (radiolabeled [γ-³³P]ATP or unlabeled for non-radiometric methods)

Kinase reaction buffer (composition varies depending on the kinase)

96-well assay plates
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Scintillation counter or other detection instrument

Procedure:

Prepare AEE788 Dilutions: Create a serial dilution of AEE788 in DMSO. Further dilute these

in the kinase reaction buffer to the desired final concentrations.

Kinase Reaction Setup:

To each well of a 96-well plate, add the kinase reaction buffer.

Add the AEE788 dilution or DMSO (for the control).

Add the purified kinase enzyme.

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to

bind to the kinase.

Initiate Kinase Reaction:

Add a mixture of the kinase substrate and ATP (containing a tracer amount of [γ-³³P]ATP)

to each well to start the reaction.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time

should be optimized to ensure the reaction is in the linear range.

Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

Quantify Kinase Activity:

Radiometric Assay: Spot the reaction mixture onto a filter membrane (e.g., P81

phosphocellulose paper). Wash the filters to remove unincorporated [γ-³³P]ATP. Measure

the incorporated radioactivity on the filter using a scintillation counter.

Non-Radiometric Assays: Follow the specific detection method for the assay format used

(e.g., fluorescence, luminescence, or absorbance measurement).

Data Analysis:
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Calculate the percentage of kinase inhibition for each AEE788 concentration relative to

the DMSO control.

Plot the percentage of inhibition against the logarithm of the AEE788 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: AEE788 Signaling Inhibition.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1684443?utm_src=pdf-body
https://www.benchchem.com/product/b1684443?utm_src=pdf-body
https://www.benchchem.com/product/b1684443?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Observe Unexpected
Phenotype with AEE788

Hypothesize Off-Target Effect

In Vitro Kinome Screen
(e.g., KinomeScan)

Identify Potential Off-Target Kinases
(Based on IC50 values)

Validate in Cellular Context

Use Selective Inhibitor for
Suspected Off-Target

Genetic Knockdown/Knockout
of Suspected Off-Target

Does Phenotype Persist?

Conclusion: Off-Target Effect Confirmed

No

Conclusion: Off-Target Effect Unlikely

Yes

Click to download full resolution via product page

Caption: Off-Target Effect Validation Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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